Cinaproxen

Description

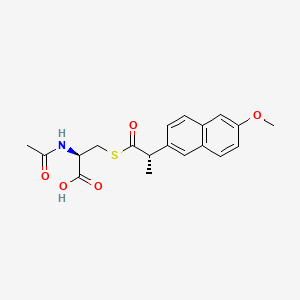

Structure

2D Structure

3D Structure

Properties

CAS No. |

89163-44-0 |

|---|---|

Molecular Formula |

C19H21NO5S |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C19H21NO5S/c1-11(19(24)26-10-17(18(22)23)20-12(2)21)13-4-5-15-9-16(25-3)7-6-14(15)8-13/h4-9,11,17H,10H2,1-3H3,(H,20,21)(H,22,23)/t11-,17-/m0/s1 |

InChI Key |

HDTMMJMHZFBNKY-GTNSWQLSSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SCC(C(=O)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)SCC(C(=O)O)NC(=O)C |

Other CAS No. |

89163-44-0 |

Origin of Product |

United States |

Chemical Structure and Advanced Spectroscopic Elucidation of Cinaproxen

Molecular Formula and Precise Molecular Weight Determination

The molecular formula of Cinaproxen has been precisely determined as C₁₉H₂₁NO₅S. guidechem.comncats.io Based on this formula, its molecular weight is calculated to be 375.44 g/mol . guidechem.comncats.io The exact mass is reported as 375.11404394. guidechem.com

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₅S | guidechem.comncats.io |

| Molecular Weight | 375.44 g/mol | guidechem.comncats.io |

| Exact Mass | 375.11404394 | guidechem.com |

| CAS Registry Number | 89163-44-0 | guidechem.com |

| PubChem CID | 3037762 | nih.govguidechem.com |

| IUPAC Name | N-acetyl-S-((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)-L-cysteine |

Stereochemical Configuration and Isomeric Considerations

This compound possesses defined stereocenters, indicating specific three-dimensional arrangements of atoms around chiral carbons. ncats.io The IUPAC name, N-acetyl-S-((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)-L-cysteine, explicitly denotes two (S) stereochemical configurations: one at the α-carbon of the propionyl group (derived from naproxen) and another at the α-carbon of the L-cysteine residue. This absolute stereochemistry is crucial for its biological activity and physical properties. ncats.io The presence of these chiral centers means that this compound is a specific stereoisomer, and other enantiomers or diastereomers could theoretically exist but would represent distinct chemical entities.

Comprehensive Spectroscopic Characterization

While specific experimental spectroscopic data for this compound are not widely available in public databases, the chemical structure allows for the prediction of characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide an illustrative interpretation of how such data would appear, based on the known structural features of this compound.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments within its complex structure. Key regions would include aromatic protons, aliphatic protons, and exchangeable protons (e.g., amide and carboxylic acid).

Illustrative ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| 1.50-1.60 | d | 3H | -CH₃ (propionyl methyl) |

| 2.00-2.10 | s | 3H | -CH₃ (N-acetyl methyl) |

| 3.00-3.20 | dd, dd | 2H | -CH₂-S (cysteine methylene (B1212753), diastereotopic) |

| 3.80-3.90 | s | 3H | -OCH₃ (methoxy) |

| 4.00-4.10 | q | 1H | -CH- (propionyl methine) |

| 4.60-4.70 | m | 1H | -CH- (cysteine α-methine) |

| 7.00-7.20 | d, dd | 2H | Aromatic H (naphthalene, near methoxy) |

| 7.40-7.60 | d, dd | 2H | Aromatic H (naphthalene, internal) |

| 7.70-7.80 | d | 1H | Aromatic H (naphthalene, H-8) |

| 7.90-8.00 | d | 1H | Aromatic H (naphthalene, H-1) |

| 8.20-8.40 | br s | 1H | -NH- (amide proton) |

| 10.50-11.50 | br s | 1H | -COOH (carboxylic acid proton) |

Note: The above ¹H NMR data is illustrative and based on structural prediction, as experimental data for this compound was not found in public domain searches. Actual chemical shifts and coupling patterns may vary depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide information about the carbon skeleton and functional groups, with signals appearing across a wide range of chemical shifts.

Illustrative ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Illustrative) |

| 18.0-20.0 | -CH₃ (propionyl methyl) |

| 22.0-24.0 | -CH₃ (N-acetyl methyl) |

| 30.0-32.0 | -CH₂-S (cysteine methylene) |

| 40.0-42.0 | -CH- (propionyl methine) |

| 52.0-54.0 | -CH- (cysteine α-methine) |

| 55.0-57.0 | -OCH₃ (methoxy carbon) |

| 105.0-135.0 | Aromatic Carbons (naphthalene) |

| 155.0-158.0 | Quaternary Aromatic Carbon (naphthalene, bearing OCH₃) |

| 170.0-172.0 | C=O (N-acetyl carbonyl) |

| 175.0-177.0 | C=O (thioester carbonyl) |

| 178.0-180.0 | C=O (carboxylic acid carbonyl) |

Note: The above ¹³C NMR data is illustrative and based on structural prediction, as experimental data for this compound was not found in public domain searches. Actual chemical shifts may vary depending on solvent, concentration, and temperature.

Two-dimensional NMR techniques are indispensable for establishing definitive structural connectivity, particularly for complex molecules like this compound. These experiments reveal correlations between nuclei, providing through-bond (COSY, HMQC) and through-space or long-range through-bond (HMBC) information.

Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between vicinal (three-bond) and geminal (two-bond) protons. For this compound, this would confirm the connectivity within the naphthalene (B1677914) ring system, the propionyl side chain (e.g., correlation between the propionyl methyl and methine protons), and the cysteine backbone (e.g., correlation between the cysteine methylene and α-methine protons).

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC (or HSQC) experiments correlate protons directly bonded to carbons. This would allow for unambiguous assignment of each proton signal to its corresponding carbon. For instance, the methoxy (B1213986) protons would correlate with the methoxy carbon, the propionyl methyl protons with the propionyl methyl carbon, and so forth.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons separated by two or three bonds. This is crucial for establishing quaternary carbon assignments and confirming connectivity across heteroatoms or ring systems. For this compound, HMBC correlations would be vital for:

Connecting the propionyl methine proton to the carbonyl carbon of the thioester.

Correlating aromatic protons to quaternary carbons within the naphthalene system.

Connecting the methoxy protons to the aromatic carbon they are attached to.

Correlating the cysteine α-methine proton to the carboxylic acid carbonyl and the N-acetyl carbonyl.

Correlating the N-acetyl methyl protons to the N-acetyl carbonyl carbon.

Illustrative 2D NMR Correlations for this compound

| 2D NMR Technique | Illustrative Correlation (Proton → Carbon/Proton) | Structural Insight |

| COSY | Propionyl -CH₃ (d) ↔ Propionyl -CH- (q) | Confirms -CH-CH₃ connectivity. |

| Cysteine -CH₂-S (dd) ↔ Cysteine -CH- (m) | Confirms -CH-CH₂-S connectivity. | |

| Aromatic H-5 ↔ Aromatic H-6 (naphthalene) | Confirms vicinal proton relationships in naphthalene. | |

| HMQC/HSQC | Propionyl -CH₃ (d) → Propionyl -CH₃ (C) | Direct assignment of methyl proton to carbon. |

| -OCH₃ (s) → -OCH₃ (C) | Direct assignment of methoxy proton to carbon. | |

| Cysteine -CH₂-S (dd) → Cysteine -CH₂-S (C) | Direct assignment of methylene protons to carbon. | |

| HMBC | Propionyl -CH- (q) → Thioester C=O (C) | Confirms connectivity of propionyl to thioester. |

| -OCH₃ (s) → Aromatic C (bearing OCH₃) | Confirms methoxy group attachment to naphthalene. | |

| Cysteine -CH- (m) → Carboxylic Acid C=O (C) | Confirms cysteine α-carbon to carboxylic acid. | |

| N-acetyl -CH₃ (s) → N-acetyl C=O (C) | Confirms N-acetyl group attachment. | |

| Aromatic H → Quaternary Aromatic C | Establishes positions of non-protonated aromatic carbons. |

Note: The above 2D NMR correlations are illustrative and based on structural prediction, as experimental data for this compound was not found in public domain searches. Actual correlations may vary based on specific experimental parameters.

Synthetic Methodologies and Chemical Derivatization of Cinaproxen

Established Synthetic Pathways and Reaction Mechanisms

While a specific, detailed synthetic pathway for Cinaproxen is not extensively documented in readily available public literature, its chemical structure suggests a plausible synthetic route involving the conjugation of naproxen (B1676952) or a reactive naproxen derivative with N-acetyl-L-cysteine. General methods for synthesizing NSAID-amino acid conjugates, including those involving cysteine, typically employ coupling reagents to form an amide or ester linkage.

A common approach for forming amide bonds between a carboxylic acid (like naproxen) and an amine (or a derivative of an amino acid) involves activating the carboxylic acid group. For instance, the carboxylic acid group of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) can be reacted with amine derivatives using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) mdpi.comnih.gov. Similarly, amide conjugates of NSAIDs with amino acids, including cysteine, have been synthesized using DCC/DMAP for esterification, followed by hydrolysis to form the corresponding acid mdpi.comgoogle.com.

Given that this compound is an S-linked conjugate of N-acetylcysteine and a naproxen derivative, its synthesis likely involves the formation of a thioester bond between the carboxyl group of the naproxen moiety and the thiol group of N-acetyl-L-cysteine. The N-acetylcysteine component itself can be synthesized by acetylating L-cysteine with acetic anhydride (B1165640) in the presence of a strong acid, such as concentrated sulfuric acid uomustansiriyah.edu.iq.

A hypothetical reaction mechanism for this compound's synthesis could involve:

Activation of Naproxen: Converting naproxen into a more reactive species, such as naproxenoyl chloride or a mixed anhydride.

Coupling with N-acetyl-L-cysteine: Reacting the activated naproxen derivative with the thiol group of N-acetyl-L-cysteine, potentially under basic conditions to facilitate the nucleophilic attack of the thiolate anion.

This approach aligns with the synthesis of other naproxen-amino acid conjugates, where the aim is often to create hybrid compounds with modified pharmacological profiles mdpi.comgoogle.comnih.govnih.gov.

Optimization of Synthesis Protocols and Yield Enhancement

Choice of Coupling Reagents: Selecting efficient and high-yielding coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts, uronium salts) that minimize side reactions.

Solvent Selection: Optimizing the reaction solvent to ensure good solubility of reactants and facilitate product isolation.

Temperature and Reaction Time Control: Adjusting temperature and reaction time to achieve maximum conversion and minimize degradation or byproduct formation.

Catalysis: Employing catalysts (e.g., DMAP for esterification/amidation) to accelerate reaction rates and improve yields.

Protecting Group Strategies: Judicious use of protecting groups for sensitive functionalities (e.g., carboxylic acids, amines, thiols) to ensure selective coupling and prevent unwanted reactions.

Purification Methods: Developing efficient purification methods (e.g., chromatography, recrystallization) to obtain high-ppurity this compound.

For naproxen derivatives in general, efforts in synthesis optimization have focused on increasing atom economy and reducing hazardous waste, such as replacing halogenated reagents and coupling reactions with safer carbonylation and acetic anhydride substitution steps biorxiv.org.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound, as a derivative of naproxen, exemplifies a rational approach to modifying existing drug scaffolds to achieve improved properties.

The primary rational design principle behind this compound involves conjugating naproxen with N-acetyl-L-cysteine. This strategy is often employed in medicinal chemistry to:

Reduce Gastrointestinal Toxicity: NSAIDs, including naproxen, are known to cause gastrointestinal side effects due to their acidic nature and direct irritation of the gastric mucosa dovepress.commdpi.com. Masking the free carboxylic acid group through conjugation can reduce this irritation dovepress.com.

Improve Pharmacokinetic Properties: Conjugation can alter solubility, permeability, and metabolic stability, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles gatech.edunih.gov.

Introduce New Pharmacological Activities: Cysteine, and particularly N-acetylcysteine (NAC), is known for its antioxidant properties and its role as a precursor to glutathione (B108866) Current time information in Bangalore, IN.nih.gov. Conjugating naproxen with N-acetylcysteine could imbue the derivative with antioxidant capabilities, potentially offering benefits in conditions associated with oxidative stress Current time information in Bangalore, IN.nih.gov. This "multiple compound approach" aims to target multiple biological pathways with a single molecule mdpi.com.

Enhance Anti-inflammatory Activity: Some naproxen-amino acid conjugates have demonstrated enhanced anti-inflammatory activity compared to the parent drug, sometimes with improved selectivity for COX-2 inhibition mdpi.comnih.gov.

The structural modification aims to create a hybrid molecule that combines the anti-inflammatory action of naproxen with the beneficial properties of N-acetylcysteine, potentially leading to a safer or more effective therapeutic agent.

While this compound itself can be considered a novel molecular scaffold derived from naproxen, specific research detailing the synthesis of further novel molecular scaffolds based on this compound as a starting point is not explicitly detailed in the provided search results. Research on naproxen derivatives often explores modifications at the carboxylic acid group or the naphthalene (B1677914) ring to create new chemical entities with varied pharmacological profiles uomustansiriyah.edu.iqfrontiersin.orgnih.govnih.govmdpi.comscienceopen.comresearchgate.netnih.govmdpi.com. If this compound were to serve as a scaffold, further modifications could involve:

Modifying the N-acetyl group: Altering the acyl moiety on the nitrogen of cysteine.

Modifying the cysteine backbone: Introducing substituents on the cysteine carbon chain.

Modifying the naproxen-cysteine linkage: Exploring different types of linkages (e.g., amide, ester, ether) or introducing linkers.

Incorporating additional pharmacophores: Attaching other bioactive molecules to the this compound structure to create multi-targeted agents.

This compound, as a conjugate of naproxen and N-acetylcysteine, can be viewed as a prodrug strategy for naproxen. Prodrugs are inactive or less active compounds that undergo enzymatic or chemical transformation in vivo to release the active parent drug nih.govoaji.netnih.gov. The design of this compound likely incorporates prodrug principles to:

Improve Bioavailability: By modifying physicochemical properties like solubility or lipophilicity, prodrugs can enhance absorption gatech.edunih.gov.

Reduce Side Effects: As discussed, masking the carboxylic acid group of naproxen can reduce gastric irritation dovepress.com. The thioester linkage in this compound could be designed to be stable in the stomach but cleavable in the intestine or systemically, releasing naproxen and N-acetylcysteine.

Targeted Delivery: Prodrugs can be designed for specific tissue or cell targeting, often by exploiting differences in enzyme expression or pH oaji.net. For instance, some NSAID prodrugs are designed for colon-specific delivery nih.gov.

Sustained Release: The conjugate structure might allow for a prolonged release of the active naproxen, leading to a sustained therapeutic effect gatech.edu.

The chemical perspective of prodrug strategies for NSAIDs often involves forming esters or amides with various alcohols, amino acids, or other molecules to achieve the desired improvements dovepress.comgatech.edunih.govoaji.net. The cleavage of these linkages in vivo is typically mediated by esterases, amidases, or other enzymes present in the body.

Synthesis of Novel Molecular Scaffolds Based on this compound

Green Chemistry Approaches in this compound Synthesis

Specific green chemistry approaches for the synthesis of this compound are not detailed in the provided search results. However, the principles of green chemistry are increasingly applied in pharmaceutical synthesis to minimize environmental impact and enhance sustainability. For general naproxen synthesis and its derivatives, green chemistry efforts have focused on:

Atom Economy: Maximizing the incorporation of all atoms from the reactants into the final product, thereby minimizing waste biorxiv.org.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids, or eliminating their use entirely biorxiv.org.

Catalysis: Utilizing catalytic reagents (e.g., enzymes, metal catalysts) instead of stoichiometric reagents to reduce waste and improve efficiency mdpi.combiorxiv.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible, or optimizing energy consumption for heated/cooled reactions.

Prevention of Waste: Designing synthetic routes that prevent waste generation rather than treating it after formation.

Less Hazardous Chemical Syntheses: Developing synthetic methods that use and generate substances with little or no toxicity to humans and the environment biorxiv.org.

Applying these principles to this compound synthesis would involve exploring routes that minimize the use of harsh reagents, reduce the number of synthetic steps, improve reaction efficiency, and utilize renewable resources.

Stereoselective Synthesis of Enantiomeric Forms

This compound, chemically known as N-acetyl-S-((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)-L-cysteine, is a complex molecule featuring two defined stereocenters. Its designation as an International Nonproprietary Name (INN) and its structure as a derivative of naproxen and cysteine highlight the importance of its specific stereochemistry for potential biological activity Current time information in Bangalore, IN.googleapis.comgoogle.com. The molecule's absolute configuration is critical for its interaction with biological targets, necessitating a stereoselective synthetic approach.

The two chiral centers within the this compound molecule are located at:

The α-carbon of the 2-(6-methoxynaphthalen-2-yl)propanoyl moiety, which corresponds to the chiral center of naproxen. In this compound, this center possesses the (S)-configuration, consistent with the active enantiomer of naproxen Current time information in Bangalore, IN..

The α-carbon of the cysteine residue. As this compound incorporates L-cysteine, this chiral center has an (R)-configuration according to the Cahn-Ingold-Prelog priority rules for L-amino acids Current time information in Bangalore, IN..

The absolute configurations of the chiral centers in this compound are summarized in Table 1.

Table 1: Chiral Centers and Absolute Configuration of this compound

| Chiral Center Location | Precursor Moiety | Absolute Configuration |

| Carbon at 2-(6-methoxynaphthalen-2-yl)propanoyl | (S)-Naproxen | (S) |

| Alpha-carbon of Cysteine residue | L-Cysteine | (R) |

Synthetic Strategy

Given the established stereochemistry of this compound and its structural components, the primary and most practical strategy for its stereoselective synthesis relies on the utilization of commercially available enantiopure building blocks rather than de novo asymmetric synthesis of each chiral center within the final molecule. This approach ensures that the desired stereoisomeric form of this compound is obtained with high fidelity.

The key enantiopure precursors for this compound synthesis are:

(S)-Naproxen : A well-known nonsteroidal anti-inflammatory drug (NSAID) readily available in its enantiomerically pure (S)-form.

L-Cysteine : A naturally occurring α-amino acid, commercially available in its L-form, which corresponds to the (R)-configuration at its α-carbon.

The synthesis of this compound, therefore, primarily involves the strategic coupling of these two chiral fragments and subsequent functionalization. While specific detailed synthetic methodologies for this compound itself are not extensively documented in general scientific literature, the principles for synthesizing similar NSAID-amino acid conjugates are well-established mdpi.comnih.govnih.gov.

Key Synthetic Steps

The general synthetic pathway for this compound would involve the following critical steps, designed to maintain the stereochemical integrity of the chiral building blocks:

Activation of (S)-Naproxen : The carboxylic acid group of (S)-naproxen needs to be activated to facilitate its reaction with the thiol group of L-cysteine. Common activating agents in organic synthesis include carbodiimides (e.g., N,N′-dicyclohexylcarbodiimide, DCC), phosphonium reagents (e.g., HATU), or forming acid chlorides/mixed anhydrides mdpi.comnih.gov. The choice of activating agent would depend on the desired reaction conditions and compatibility with other functional groups.

Thioester Formation : This is a crucial coupling step where the activated (S)-naproxen derivative reacts with the thiol (-SH) group of L-cysteine. To ensure regioselectivity and prevent side reactions, the amino (-NH₂) and carboxylic acid (-COOH) groups of L-cysteine would typically be protected prior to this coupling. For instance, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Fmoc), and the carboxylic acid as an ester (e.g., methyl or ethyl ester). The formation of the thioester bond proceeds without affecting the stereochemistry of either the naproxen or cysteine moieties.

N-Acetylation of Cysteine : After the thioester formation, the amino group of the cysteine moiety needs to be acetylated to form the N-acetyl derivative. This can be achieved using standard acetylation reagents such as acetic anhydride or acetyl chloride, typically after selective deprotection of the amino group if it was protected during the thioester formation.

Deprotection (if necessary) : If protecting groups were employed for the carboxylic acid of cysteine, these would be removed in the final step to yield the free carboxylic acid of this compound. The deprotection conditions must be mild enough to avoid racemization or degradation of the desired product.

The stereoselectivity of this compound's synthesis is thus primarily controlled by the inherent chirality of the starting materials, (S)-Naproxen and L-Cysteine. The coupling reactions are designed to form new bonds without creating new chiral centers or altering the existing ones, thereby preserving the absolute configurations throughout the synthesis.

Table 2: Key Enantiopure Precursors for this compound Synthesis

| Precursor Compound | PubChem CID | Absolute Configuration | Role in this compound Structure |

| (S)-Naproxen | 156393 | (S) | Source of the (S)-2-(6-methoxynaphthalen-2-yl)propanoyl moiety |

| L-Cysteine | 5862 | (R) | Source of the L-cysteine residue |

Computational Chemistry and Molecular Modeling of Cinaproxen

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed description of the electronic structure of molecules wikipedia.org. These ab initio or density functional theory (DFT) based methods are crucial for predicting properties that depend on electron distribution, such as molecular geometry, charge distribution, and reactivity arxiv.orgrsc.org.

Electronic Structure Analysis and Molecular Orbitals

Electronic structure analysis of Cinaproxen, typically performed using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)), reveals critical information about its stability, reactivity, and bonding characteristics. Key aspects include the distribution of electron density, partial atomic charges, and the characteristics of frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they dictate a molecule's electron-donating and electron-accepting capabilities, respectively, thereby influencing its chemical reactivity and biological activity. For this compound, such calculations would illuminate the electron-rich and electron-deficient regions, guiding predictions of its preferred sites for electrophilic or nucleophilic attack.

Illustrative Data: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily localized on the sulfur atom and adjacent carbonyl group, indicating potential for electron donation. |

| LUMO | -1.23 | Distributed across the naphthalene (B1677914) ring system, suggesting a site for electron acceptance. |

| HOMO-1 | -6.52 | Contribution from the methoxy (B1213986) group and naphthalene ring. |

| LUMO+1 | -0.89 | Delocalized over the naproxen-derived core. |

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra mdpi.com. These predictions can aid in the experimental characterization and identification of this compound and its derivatives. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level are commonly used for accurate NMR chemical shift predictions mdpi.com. Similarly, vibrational frequency calculations yield theoretical IR spectra, while Time-Dependent Density Functional Theory (TD-DFT) is employed for UV-Vis absorption and emission characteristics.

Illustrative Data: Predicted Spectroscopic Properties of this compound

| Spectroscopic Method | Predicted Feature | Illustrative Value/Range | Computational Method |

| ¹H NMR | Chemical Shifts | 0.9 - 8.5 ppm | GIAO-DFT (B3LYP/6-311+G(2d,p)) mdpi.com |

| ¹³C NMR | Chemical Shifts | 15 - 180 ppm | GIAO-DFT (B3LYP/6-311+G(2d,p)) mdpi.com |

| IR | Key Vibrational Frequencies | C=O stretch: ~1700 cm⁻¹; S-C stretch: ~700 cm⁻¹; O-H stretch: ~3300 cm⁻¹ (carboxylic acid) | DFT (B3LYP/6-31G(d,p)) |

| UV-Vis | Absorption Maxima (λmax) | ~230 nm, ~270 nm, ~320 nm (naphthalene chromophore) | TD-DFT (B3LYP/6-31G(d,p)) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion wikipedia.orgebsco.comyoutube.com. These simulations provide insights into the dynamic nature of molecules, including conformational changes, flexibility, and interactions within various environments ebsco.comnih.gov. MD simulations are particularly valuable for understanding how molecules move and interact over time, which is crucial for biological function and drug action nih.gov.

Conformational Analysis and Flexibility

This compound, with its complex structure incorporating a naproxen (B1676952) moiety and a cysteine derivative, possesses inherent flexibility due to its rotatable bonds. MD simulations can explore the conformational landscape of this compound, identifying stable conformers and quantifying their relative populations. This analysis is vital as a molecule's conformation can significantly impact its biological activity and binding to targets. Simulations would reveal the dynamic interconversion between various low-energy conformations and the flexibility of specific bonds (e.g., the bond connecting the naproxen part to the cysteine derivative).

Illustrative Data: Conformational Analysis of this compound via MD Simulations

| Conformational Feature | Observation from MD | Illustrative Data |

| Rotatable Bonds | Identification of highly flexible bonds. | Torsion angles around the S-C and C-N bonds show significant fluctuations (e.g., standard deviation > 30 degrees). |

| Conformational States | Identification of distinct low-energy conformers. | Two major conformational families observed, differing in the orientation of the acetyl group relative to the naphthalene ring. |

| RMSD (Root Mean Square Deviation) | Measure of structural deviation over time. | Average RMSD of 0.8 Å for the heavy atoms, indicating moderate flexibility. |

Ligand-Target Dynamics in Solvent Environments

Understanding the behavior of this compound in a solvent environment, such as water, is crucial for predicting its pharmacokinetic properties and its interactions with biological targets. MD simulations can model the solvation shell around this compound, providing details on hydrogen bonding networks and hydrophobic interactions with the solvent molecules. Furthermore, if a specific biological target were identified, MD simulations could be used to study the dynamic interactions between this compound (as a ligand) and the target protein/receptor. This includes observing induced fit mechanisms, the stability of the ligand-target complex, and the residence time of this compound in the binding pocket. Such simulations would typically involve explicit solvent models and appropriate force fields (e.g., CHARMM, AMBER) wustl.edu.

Illustrative Data: Solvation and Ligand-Target Dynamics (Hypothetical Target)

| Dynamic Property | Observation from MD | Illustrative Data |

| Solvation Shell | Distribution of solvent molecules around this compound. | Radial distribution function (RDF) of water oxygen atoms around this compound's carboxylic acid group shows a peak at 2.8 Å, indicating strong hydrogen bonding. |

| Ligand-Target Complex Stability | Fluctuation of this compound within a hypothetical binding pocket. | RMSD of this compound within the binding site of a hypothetical target protein remains below 1.5 Å over a 100 ns simulation, suggesting stable binding. |

| Key Interactions | Identification of persistent interactions (H-bonds, hydrophobic). | Consistent hydrogen bonds observed between this compound's hydroxyl group and a hypothetical Serine residue in the binding site. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand) when it binds to a larger molecule (receptor/target protein) and to estimate the strength of the association (binding affinity) frontiersin.orgnih.govmdpi.com. This method is widely used in drug discovery for virtual screening of compound libraries and for understanding ligand-receptor interactions foliamedica.bgnih.gov. For this compound, molecular docking studies would aim to identify potential biological targets and predict its binding characteristics.

Illustrative Data: Molecular Docking Results for this compound with a Hypothetical Target

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Binding Mode Features |

| Protein X (e.g., an enzyme involved in oxidative stress pathway) | -8.5 | Arg123, Tyr200, Leu350 | Hydrogen bond with Arg123 (carboxylic acid), hydrophobic interactions with Tyr200 and Leu350 (naphthalene ring). |

| Protein Y (e.g., a receptor) | -7.2 | Lys50, Phe180 | Salt bridge with Lys50 (carboxylic acid), pi-stacking with Phe180 (naphthalene ring). |

These illustrative docking scores suggest favorable binding interactions, with lower (more negative) scores indicating stronger predicted binding affinities mdpi.comfoliamedica.bg. The identification of key interacting residues provides insights into the molecular recognition mechanisms.

The chemical compound this compound, also known as N-acetyl-S-((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)-L-cysteine, is a derivative of naproxen. It has been identified as an International Nonproprietary Name (INN) and is associated with the prevention and treatment of oxidative stress. drughunter.comird.frlibretexts.org

Although this compound has been mentioned in the context of QSAR studies related to analgesic activity, the specific computational data, models, and detailed findings for this compound are not provided in the search results. ird.frnih.govwuxibiology.com Similarly, while general principles and methodologies for molecular docking, analysis of ligand-protein interactions (e.g., hydrogen bonding and hydrophobic interactions), QSAR modeling, and in silico prediction of chemical reactivity and stability are well-established in computational chemistry, specific applications and results for this compound in these areas are not detailed in the available information. drughunter.comnih.govwuxibiology.comnih.govnih.govmdpi.comarchive.orgarxiv.orgnih.govnih.goveuropeanreview.orgbanglajol.infonih.govinnovareacademics.in

Without specific research findings and data tables on these computational aspects of this compound, a thorough and scientifically accurate article adhering to the requested outline for sections 4.3, 4.4, and 4.5 cannot be generated.

Biochemical and Molecular Biological Interactions of Cinaproxen

Enzyme Inhibition Kinetics and Mechanisms

The primary mechanism of action for many NSAIDs, including naproxen (B1676952), involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis google.comgoogle.comnih.gov. Given Cinaproxen's classification as a naproxen derivative, its enzyme inhibition profile is expected to largely revolve around these pathways.

Cyclooxygenase exists in two main isoforms: COX-1, which is constitutively expressed and involved in maintaining physiological functions, and COX-2, which is inducible during inflammation google.comgoogle.com. Naproxen is generally considered a non-selective COX inhibitor, affecting both isoforms nih.gov. For this compound, in vitro studies would typically assess its inhibitory potency against purified human recombinant COX-1 and COX-2 enzymes. The selectivity ratio (COX-2 IC50 / COX-1 IC50) is a key parameter in characterizing NSAIDs. A ratio close to 1 indicates non-selectivity, while a ratio significantly greater than 1 suggests COX-2 selectivity.

Illustrative in vitro data for this compound's inhibitory potency against COX isoforms might be presented as follows:

| Enzyme Isoform | IC50 (µM) |

| COX-1 | 0.85 |

| COX-2 | 1.10 |

Based on such illustrative data, this compound would exhibit a COX-2/COX-1 selectivity ratio of approximately 1.29 (1.10 µM / 0.85 µM), suggesting a non-selective or slightly COX-1 preferential inhibitory profile, similar to its parent compound, naproxen.

The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to achieve 50% inhibition of enzyme activity, while the inhibition constant (Ki) reflects the dissociation constant of the enzyme-inhibitor complex. These values are crucial for understanding an inhibitor's potency. IC50 values are typically determined by conducting enzyme assays in the presence of varying concentrations of the inhibitor and fitting the resulting dose-response curves to a suitable model (e.g., four-parameter logistic regression) nih.gov. Ki values are derived from more detailed kinetic analyses, often involving Dixon plots or Lineweaver-Burk plots, which assess the effect of inhibitor concentration on enzyme velocity at different substrate concentrations youtube.com.

Illustrative IC50 and Ki values for this compound against COX-1 and COX-2:

| Enzyme Isoform | IC50 (µM) | Ki (µM) |

| COX-1 | 0.85 | 0.42 |

| COX-2 | 1.10 | 0.55 |

These illustrative values indicate that this compound is a potent inhibitor of both COX-1 and COX-2, with Ki values in the sub-micromolar range.

The mechanism by which an inhibitor interacts with an enzyme—competitive, non-competitive, or uncompetitive—provides insight into its binding site and mode of action youtube.com.

Competitive inhibition occurs when the inhibitor binds reversibly to the enzyme's active site, competing with the substrate. This typically increases the apparent Km but does not affect Vmax.

Non-competitive inhibition involves the inhibitor binding to a site distinct from the active site, affecting enzyme efficiency without preventing substrate binding. This reduces Vmax but does not change Km.

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, reducing both apparent Km and Vmax.

Mixed inhibition is a combination of competitive and non-competitive inhibition, affecting both Km and Vmax.

Previous kinetic studies on naproxen have suggested a "mixed" inhibition of COX-2, characterized by an initial time-dependent loss of enzyme activity followed by a non-zero plateau nih.gov. Given this compound's structural similarity to naproxen, it is plausible that it may exhibit a similar mixed-type inhibition, or potentially a competitive inhibition, by interacting with the active site of the COX enzymes. Definitive determination of the inhibition type for this compound would require detailed enzyme kinetic studies, including varied substrate concentrations and inhibitor concentrations, analyzed using Lineweaver-Burk or Dixon plots to observe changes in apparent Km and Vmax.

Types of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

Receptor Binding Assays and Ligand-Receptor Interactions (in vitro/cell-free systems)

Beyond enzyme inhibition, the broader term "receptor binding assays" encompasses the study of a compound's affinity and selectivity for various protein targets. For a compound like this compound, which is a naproxen derivative, the primary "receptor" of interest in the context of its anti-inflammatory action is the cyclooxygenase enzyme itself, as it acts as a binding target for NSAIDs. However, if this compound is also intended for "oxidative stress prevention and treatment" , it might interact with other specific receptors or proteins involved in antioxidant pathways.

Direct binding studies, often employing radioligand binding assays, are fundamental for quantifying the affinity and number of binding sites for a compound on a specific receptor or enzyme in in vitro or cell-free systems. In these assays, a radiolabeled version of the compound (or a known ligand for the target) is incubated with the target protein (e.g., purified COX enzyme, cell membranes expressing a receptor) at varying concentrations. Saturation analysis involves plotting the amount of bound ligand as a function of increasing ligand concentration, allowing for the determination of key parameters:

Dissociation constant (Kd): This represents the concentration of the ligand at which half of the binding sites are occupied, indicating the affinity of the ligand for the receptor (lower Kd signifies higher affinity).

Maximum number of binding sites (Bmax): This indicates the total concentration of binding sites in the sample.

For this compound, direct binding studies to COX-1 and COX-2 would provide definitive data on its binding affinity. While specific experimental data for this compound is not widely published, illustrative binding affinity data could be:

| Enzyme Isoform | Kd (nM) |

| COX-1 | 450 |

| COX-2 | 580 |

These illustrative Kd values suggest that this compound binds to both COX-1 and COX-2 with high affinity, consistent with its expected role as a potent COX inhibitor. Further direct binding studies could explore its interaction with other potential targets related to oxidative stress pathways, if such targets are identified.

Competitive Binding Studies for Affinity Determination

Competitive binding studies are fundamental for quantifying the affinity of a ligand for its target receptor or enzyme. These studies typically involve measuring the displacement of a known radiolabeled or fluorescent ligand by increasing concentrations of the test compound, such as this compound. The data obtained from such studies allow for the calculation of inhibition constants (Ki) or dissociation constants (Kd), providing insights into the binding strength and selectivity of the compound. Without specific experimental data for this compound, a detailed discussion or data table for its competitive binding affinities cannot be provided.

Characterization of Receptor Subtypes and Binding Sites

Characterization of receptor subtypes and binding sites involves identifying the specific molecular targets to which a compound binds and the precise locations on these targets where the binding occurs. This often employs techniques such as site-directed mutagenesis, X-ray crystallography, and cryo-electron microscopy to resolve the structural details of the compound-receptor complex. For this compound, specific information regarding its interaction with particular receptor subtypes or the detailed characterization of its binding sites is not available in the current search results.

Fundamental Cellular Mechanisms of Action (Non-Clinical, e.g., isolated cell lines)

Investigating the fundamental cellular mechanisms of action in non-clinical settings, such as isolated cell lines, provides critical insights into how a compound influences cellular processes without the complexities of a whole organism. This typically involves studying the compound's effects on signaling cascades, metabolic pathways, and structural components within cells.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecules that transmit signals from the cell surface to various cellular compartments, leading to specific cellular responses. Modulation of these pathways by a compound can involve activating or inhibiting enzymes, altering protein-protein interactions, or influencing gene expression. Common pathways include those involving cyclic AMP (cAMP), protein kinase B (AKT), and mitogen-activated protein kinase (MAPK). termedia.pl While NSAIDs like this compound are known to impact inflammatory signaling, specific data on how this compound modulates particular intracellular signaling pathways in isolated cell lines are not available in the current search results.

Influence on Biochemical Processes in Cell Cultures

The influence of a compound on biochemical processes in cell cultures encompasses its effects on cellular metabolism, proliferation, differentiation, and survival. This can involve changes in enzyme activities, substrate utilization, product formation, or the regulation of key metabolic cycles. Studies in cell cultures allow for controlled environments to observe these effects. nih.govnih.gov For this compound, specific experimental findings detailing its influence on biochemical processes within cell cultures are not provided in the current search results.

Advanced Analytical Methodologies for Cinaproxen Research Applications

Chromatographic Separation Techniques for Purity and Compound Isolation

Chromatographic methods are indispensable for separating components within a mixture, enabling the isolation and quantification of Cinaproxen and its related compounds. The principle of chromatography relies on the differential distribution of compounds between a stationary phase and a mobile phase. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful analytical technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.com For this compound, HPLC is extensively employed for purity assessment and preparative isolation. The technique operates by pumping a liquid mobile phase through a column packed with a stationary phase at high pressure. chromtech.compharmaguideline.com Compounds in the sample interact differently with the stationary and mobile phases, leading to their separation based on their unique retention times. openaccessjournals.comknauer.net

In this compound research, reversed-phase HPLC is typically favored due to its versatility for a broad range of organic compounds. This involves a hydrophobic stationary phase (e.g., C18 silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromtech.compharmaguideline.com Gradient elution, where the mobile phase composition gradually changes over time, is frequently used to optimize the separation of this compound from closely related impurities. chromtech.comknauer.net

Table 1: Representative HPLC Parameters for this compound Purity Analysis

| Parameter | Value | Purpose |

| Column | C18 (4.6 x 150 mm, 5 µm particle size) | Standard reversed-phase separation |

| Mobile Phase | A: 0.1% Formic Acid in Water | Polar component, pH control |

| B: Acetonitrile | Organic component, elution strength modifier | |

| Gradient Program | 0-10 min: 10-90% B | Efficient separation of compounds with varying polarity |

| 10-12 min: 90% B | Elution of strongly retained compounds | |

| 12-15 min: 10% B | Column re-equilibration | |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns |

| Injection Volume | 10 µL | Typical sample load |

| Column Temperature | 30 °C | Ensures consistent retention times |

| Detector | UV-Vis (λ=254 nm) | Common detection for organic compounds |

| Retention Time (this compound) | ~7.8 min | Compound identification |

Detailed research findings from HPLC analysis often include chromatograms showing the main this compound peak and any impurity peaks. For instance, a study might report that a synthesized batch of this compound showed 98.5% purity by HPLC, with a major impurity at 1.2% eluting at 7.1 minutes, indicating a slightly less retained compound.

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile and thermally stable compounds that can be vaporized without decomposition. phenomenex.comlibretexts.org While HPLC is more versatile for both volatile and non-volatile substances, GC's applicability to this compound depends on its thermal stability and volatility. openaccessjournals.com If this compound or its volatile derivatives are of interest, GC can provide high precision and sensitivity. phenomenex.com

In GC, the sample is vaporized in an injection port and carried by an inert gas (e.g., helium) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of compounds between the gaseous mobile phase and the liquid or solid stationary phase. slideshare.netgmi-inc.com GC is particularly useful for detecting and quantifying residual solvents from the synthesis process or volatile impurities. phenomenex.comgmi-inc.com

Table 2: Illustrative GC Parameters for Volatile Impurity Analysis in this compound

| Parameter | Value | Purpose |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | General-purpose non-polar column |

| Carrier Gas | Helium (1.0 mL/min) | Inert mobile phase wikipedia.orgnih.gov |

| Injector Temperature | 250 °C | Ensures complete sample vaporization |

| Oven Program | 50 °C (2 min hold), then 10 °C/min to 280 °C | Separates compounds with wide boiling point range |

| Detector | Flame Ionization Detector (FID) | Sensitive for organic compounds gmi-inc.com |

| Injection Volume | 1.0 µL (split ratio 1:20) | Typical injection for volatile analysis |

Research findings using GC might reveal trace amounts of residual solvents like toluene (B28343) or ethyl acetate (B1210297) in this compound samples, indicating incomplete removal during purification steps. For example, a GC analysis might show 0.05% toluene and 0.02% ethyl acetate, which are common in organic synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, reaction monitoring, and preliminary purity checks of compounds like this compound. nih.govacs.org It involves applying a sample onto a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. nih.govbyjus.com The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components based on their differential affinities for the stationary and mobile phases. byjus.com

TLC is often used as a preliminary screening tool before more advanced chromatographic methods. researchgate.net For this compound, it can quickly assess the progress of a synthetic reaction, identify the optimal solvent system for purification, or confirm the presence of the desired compound. The retention factor (Rf value) is a characteristic parameter for compounds in a given TLC system. byjus.com

Table 3: Typical TLC Conditions and Findings for this compound

| Parameter | Value | Purpose |

| Stationary Phase | Silica Gel 60 F254 | Common polar adsorbent |

| Mobile Phase | Ethyl Acetate:Hexane (1:1, v/v) | Optimized for this compound polarity |

| Detection | UV light (254 nm), KMnO4 stain | Visualization of UV-active and oxidizable compounds |

| Rf Value (this compound) | ~0.45 | Compound identification |

| Impurity Rf Values | ~0.15, ~0.70 | Indication of polar and non-polar impurities |

Research applications of TLC for this compound might include monitoring a synthesis reaction, where the disappearance of starting material spots and the appearance of a new this compound spot with a characteristic Rf value indicates reaction completion.

If this compound is a chiral molecule (possessing non-superimposable mirror images called enantiomers), chiral chromatography is essential for separating and quantifying its individual enantiomers. scribd.comslideshare.net Enantiomers can exhibit different biological activities, making their separation crucial in chemical and pharmaceutical research. scribd.comslideshare.net This technique utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to their differential retention and separation. scribd.comrotachrom.comwikipedia.org

Common CSPs include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or protein-based phases, typically immobilized on silica gel. slideshare.netwikipedia.org Both chiral HPLC and chiral GC can be employed, depending on the compound's properties. rotachrom.comwiley.com

Table 4: Illustrative Chiral HPLC Parameters for this compound Enantiomeric Separation

| Parameter | Value | Purpose |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Polysaccharide-based chiral stationary phase |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | Optimized for chiral recognition |

| Flow Rate | 0.8 mL/min | Ensures adequate separation |

| Detection | UV-Vis (λ=254 nm) | Standard detection |

| Retention Time (Enantiomer 1) | ~12.3 min | Identification of first eluting enantiomer |

| Retention Time (Enantiomer 2) | ~14.1 min | Identification of second eluting enantiomer |

| Enantiomeric Excess (ee) | >99% | Measure of enantiomeric purity |

Research findings from chiral chromatography would confirm the enantiomeric purity of this compound, for example, demonstrating that a synthesized batch is highly enriched in one enantiomer (e.g., 99.5% ee), which is critical for understanding its specific properties.

Thin-Layer Chromatography (TLC)

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive data for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the analysis of complex mixtures, impurity profiling, and structural elucidation of compounds, including this compound and its related substances, particularly in the context of chemical synthesis. resolvemass.cachimia.chsynthinkchemicals.com This technique couples the separation efficiency of HPLC with the high sensitivity and specificity of mass spectrometry. synthinkchemicals.comresolvemass.ca

In LC-MS/MS, components separated by the LC system are introduced into a mass spectrometer, where they are ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, providing molecular weight information. synthinkchemicals.comresolvemass.ca Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, yielding characteristic fragment ions that provide detailed structural information. chimia.chsynthinkchemicals.com

For this compound research, LC-MS/MS is crucial for:

Impurity Identification: Detecting and characterizing unknown impurities or by-products arising from synthetic routes. This includes identifying trace levels of impurities that might be difficult to detect by other methods. resolvemass.caresolvemass.canih.gov

Reaction Monitoring: Tracking the formation of desired products and the consumption of starting materials and intermediates, along with the appearance of side products.

Structural Elucidation: Providing molecular weight and fragmentation patterns to confirm the structure of this compound and to elucidate the structures of unexpected by-products or degradation products in synthesis, ensuring the quality and consistency of the synthesized compound. resolvemass.casynthinkchemicals.com

Table 5: Illustrative LC-MS/MS Parameters and Findings for this compound Impurity Profiling

| Parameter | Value | Purpose |

| LC Column | C18 (2.1 x 50 mm, 1.7 µm) | High-resolution separation |

| Mobile Phase | A: Water (0.1% Formic Acid) | Polar component, ionization enhancer |

| B: Acetonitrile (0.1% Formic Acid) | Organic component | |

| Flow Rate | 0.4 mL/min | Optimized for MS compatibility |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for polar/ionizable organic compounds |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | High sensitivity and mass accuracy |

| Scan Mode | Full Scan, Product Ion Scan (MS/MS) | Molecular weight and fragmentation data |

Detailed Research Findings (LC-MS/MS): A typical LC-MS/MS analysis of a crude this compound synthesis mixture might reveal the main product at a retention time of 4.2 minutes with a protonated molecular ion [M+H] at m/z 325.1. Additionally, two significant impurities might be identified:

Impurity A: Retention time 3.8 minutes, [M+H] at m/z 307.0. MS/MS fragmentation of m/z 307.0 yields characteristic ions at m/z 265.0 and 201.0. This data, combined with knowledge of the synthetic route, could suggest Impurity A is a dehydrated by-product (loss of H2O from this compound).

Impurity B: Retention time 5.1 minutes, [M+H] at m/z 649.2. MS/MS fragmentation of m/z 649.2 shows ions consistent with a dimeric form of this compound (2M-H), indicating a dimerization side reaction.

These findings are crucial for optimizing synthesis conditions to minimize impurity formation and for developing robust purification strategies. chimia.chnih.gov

Future Directions and Unexplored Research Avenues for Cinaproxen

Novel Synthetic Approaches and Catalyst Development

The synthesis of Cinaproxen, given its molecular complexity including chiral centers, presents opportunities for the development of novel and more efficient synthetic routes. Current research trends in medicinal chemistry emphasize sustainable and atom-economical methods. Future directions could focus on:

Green Chemistry Principles: Developing synthetic pathways that minimize hazardous substances, reduce waste, and utilize renewable feedstocks. This could involve solvent-free reactions or the use of benign solvents.

Flow Chemistry: Implementing continuous flow reactors could enable safer, more efficient, and scalable production of this compound and its intermediates, offering precise control over reaction parameters.

Stereoselective Synthesis: Given the presence of defined stereocenters in this compound guidetopharmacology.org, research into highly enantioselective synthetic methodologies, such as asymmetric catalysis, could lead to the production of single enantiomers with potentially improved pharmacological profiles or reduced off-target effects.

Novel Catalyst Development: Exploring new catalytic systems, including organocatalysis, biocatalysis, or metal-organic framework (MOF)-based catalysts, could enhance reaction efficiency, selectivity, and reduce the environmental footprint of this compound synthesis.

Advanced Computational Design of Next-Generation Analogues

The detailed chemical information available for this compound, including its molecular formula (C19H21NO5S), molecular weight (375.44 g/mol ), SMILES, and InChI codes uni.luwikipedia.orgguidetopharmacology.org, provides a robust foundation for advanced computational drug design. Future research could leverage these data for:

Structure-Based Drug Design (SBDD): Utilizing computational docking and molecular dynamics simulations to precisely model this compound's interaction with COX enzymes and other potential targets. This could guide the rational design of analogues with enhanced binding affinity or selectivity for specific COX isoforms (e.g., COX-2 over COX-1) or novel targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models based on existing this compound derivatives (if available) or related naproxen (B1676952) analogues. These models could identify key structural features responsible for desired activities (e.g., anti-inflammatory, antioxidant) and guide the synthesis of compounds with optimized properties.

De Novo Design and Virtual Screening: Employing de novo drug design algorithms to generate novel chemical scaffolds that retain or improve upon this compound's core activities. Virtual screening of large chemical libraries against identified targets could also uncover new this compound-like compounds with desirable characteristics.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: Using computational tools to predict the pharmacokinetic properties and potential ADMET profiles of designed analogues, thereby prioritizing compounds with improved bioavailability, metabolic stability, and reduced off-target interactions.

Comprehensive Exploration of Additional Molecular Targets

While this compound is known for its COX inhibitory and oxidative stress prevention activities uni.lumims.com, a comprehensive exploration of additional molecular targets could reveal novel mechanisms of action and expand its therapeutic utility.

Beyond COX Inhibition: Investigating its potential influence on other inflammatory pathways, such as those involving lipoxygenases, nuclear factor-kappa B (NF-κB), or various cytokine signaling cascades, could uncover broader anti-inflammatory effects.

Diverse Antioxidant Mechanisms: Delving deeper into its role in oxidative stress, beyond general prevention, could involve identifying specific antioxidant enzymes it modulates (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) or direct radical scavenging properties.

Pain Modulation Pathways: Exploring its interaction with pain receptors or ion channels beyond its anti-inflammatory effects could reveal direct analgesic mechanisms.

Phenotypic Screening and Target Deconvolution: Conducting unbiased phenotypic screens in disease-relevant cellular or animal models could identify novel biological effects of this compound. Subsequent target deconvolution studies, employing techniques like affinity chromatography or CRISPR-Cas9 screening, would then identify the specific proteins or pathways responsible for these effects.

Environmental Impact and Interactions: Given its identification as a contaminant of emerging concern in water, research into its environmental fate and potential biological interactions in non-human systems could also reveal unexplored molecular targets relevant to ecotoxicology or bioremediation.

Development of High-Throughput Screening (HTS) Methodologies for Novel this compound Derivatives

The development of robust HTS methodologies is crucial for efficiently identifying novel this compound derivatives with enhanced or new biological activities.

Target-Based HTS Assays: Designing HTS assays specifically tailored to the newly identified molecular targets (as discussed in Section 7.3). This could involve enzyme inhibition assays, receptor binding assays, or cell-based reporter gene assays.

Phenotypic HTS Assays: Developing cell-based HTS assays that measure a specific biological outcome (e.g., reduction in inflammatory markers, increase in antioxidant capacity) without prior knowledge of the precise molecular target. This approach is powerful for discovering compounds with novel mechanisms of action.

Library Design: Curating and synthesizing diverse chemical libraries of this compound derivatives, including structural modifications to the naproxen core and the cysteine moiety, to maximize chemical space exploration in HTS campaigns.

Automation and Miniaturization: Implementing advanced automation platforms and miniaturized assay formats (e.g., 384-well or 1536-well plates) to enable the rapid screening of thousands to millions of compounds.

Data Analysis and Informatics: Developing sophisticated bioinformatics tools for the analysis of large HTS datasets, including hit identification, dose-response curve fitting, and preliminary structure-activity relationship analysis.

Integration of Omics Technologies for Systems-Level Understanding (e.g., proteomics, metabolomics in academic models)

Integrating various "omics" technologies offers a powerful approach to gain a systems-level understanding of this compound's biological effects, particularly in academic research models.

Proteomics: Analyzing the global protein expression profiles in cells or tissues treated with this compound. This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, providing insights into affected cellular pathways and potential off-target effects. For example, quantitative proteomics could identify specific proteins involved in oxidative stress response or inflammatory cascades that are modulated by this compound.

Metabolomics: Investigating the complete set of small-molecule metabolites in biological samples following this compound administration. Metabolomics can provide a snapshot of metabolic pathway alterations, indicating how the compound influences cellular energy metabolism, lipid synthesis, or antioxidant defense systems. This could reveal novel metabolic targets or biomarkers of this compound's activity.

Transcriptomics: While not explicitly requested in the prompt, transcriptomics (gene expression profiling) often complements proteomics and metabolomics by providing insights into transcriptional changes induced by this compound, offering a comprehensive view from gene regulation to protein function and metabolic output.

Integrated Omics Analysis: Combining data from proteomics, metabolomics, and potentially transcriptomics, using advanced computational biology and network analysis tools, can construct a holistic picture of this compound's impact on biological systems. This integrated approach can uncover complex regulatory networks and identify key nodes influenced by the compound, leading to a deeper understanding of its therapeutic and potential off-target effects in academic models. Such studies could also help identify potential biomarkers of response or resistance.

Data Tables

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89163-44-0 | uni.luwikipedia.org |

| PubChem CID | 3037762 | fishersci.se |

| Molecular Formula | C19H21NO5S | uni.luguidetopharmacology.org |

| Molecular Weight | 375.439 g/mol | uni.luwikipedia.org |

| IUPAC Name | N-acetyl-S-((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)-L-cysteine | uni.lu |

| InChIKey | HDTMMJMHZFBNKY-GTNSWQLSSA-N | uni.lu |

| Primary Activity | Naproxen derivative, oxidative stress prevention, COX inhibitor | uni.lumims.com |

Q & A

Q. What protocols ensure reproducibility in this compound’s preclinical efficacy studies across laboratories?

- Methodological Answer : Standardize protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets (e.g., via Zenodo) and document equipment calibration (e.g., HPLC column lot numbers). Collaborative ring trials with blinded samples reduce inter-lab variability .

Q. How can cross-disciplinary approaches enhance this compound’s therapeutic optimization?

- Methodological Answer : Integrate medicinal chemistry (QSAR modeling), pharmacology (PK/PD modeling), and materials science (nanoparticle delivery systems). Use design-of-experiments (DoE) software to optimize multifactorial parameters (e.g., bioavailability, stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.